molecular formula C11H17N3O2 B8216534 tert-Butyl (5-amino-6-methylpyridin-2-yl)carbamate

tert-Butyl (5-amino-6-methylpyridin-2-yl)carbamate

Cat. No.: B8216534
M. Wt: 223.27 g/mol
InChI Key: LDHQXHRGRCQLFD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (5-amino-6-methylpyridin-2-yl)carbamate typically involves the reaction of 5-amino-6-methylpyridine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine . The reaction is carried out under mild conditions, usually at room temperature, to yield the desired carbamate .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk quantities of reagents and optimized reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Trifluoroacetic acid (TFA): Used for deprotection of the tert-butyl group.

    Triethylamine: Used as a base in the synthesis of the carbamate.

    Di-tert-butyl dicarbonate (Boc2O): Used as a reagent for carbamate formation.

Major Products Formed:

Scientific Research Applications

Chemistry: tert-Butyl (5-amino-6-methylpyridin-2-yl)carbamate is widely used as a protecting group in peptide synthesis and other organic synthesis applications. It helps in protecting the amino group during various chemical transformations .

Biology and Medicine: In biological research, this compound is used in the synthesis of various bioactive molecules and pharmaceuticals. It helps in the development of drugs by protecting functional groups during the synthesis process .

Industry: In the industrial sector, this compound is used in the production of fine chemicals and intermediates for various applications .

Mechanism of Action

The primary mechanism of action of tert-Butyl (5-amino-6-methylpyridin-2-yl)carbamate involves its role as a protecting group. It forms a stable carbamate linkage with the amino group, preventing unwanted reactions during chemical synthesis. The tert-butyl group can be selectively removed under acidic conditions, allowing for the controlled release of the free amine .

Comparison with Similar Compounds

  • tert-Butyl (5-amino-2-methylpyridin-3-yl)carbamate
  • tert-Butyl (5-amino-4-methylpyridin-2-yl)carbamate
  • tert-Butyl (5-amino-6-ethylpyridin-2-yl)carbamate

Uniqueness: tert-Butyl (5-amino-6-methylpyridin-2-yl)carbamate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical properties and reactivity. Its stability and ease of deprotection make it a valuable protecting group in organic synthesis .

Biological Activity

tert-Butyl (5-amino-6-methylpyridin-2-yl)carbamate is a carbamate derivative notable for its potential therapeutic applications. This compound features a pyridine ring and an amino group, which contribute to its biological activity. The exploration of its pharmacological properties is essential for understanding its mechanisms and potential uses in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C12H18N2O2C_{12}H_{18}N_{2}O_{2}, with a molecular weight of approximately 218.29 g/mol. The compound's structure includes:

  • tert-butyl group : Enhances lipophilicity and stability.
  • Amino group : Potentially involved in hydrogen bonding and biological interactions.
  • Pyridine ring : Affects the compound's electronic properties and reactivity.

Preliminary studies suggest that this compound may interact with various biological targets, including enzymes and receptors. The presence of the amino group may facilitate binding to active sites, while the pyridine ring could influence the compound's affinity and selectivity.

Enzyme Inhibition

Research indicates that this compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For instance, it has been shown to inhibit acetylcholinesterase (AChE), an enzyme critical for neurotransmitter regulation, which could have implications for treating neurodegenerative diseases such as Alzheimer's.

Study 1: Neuroprotective Effects

In a study examining neuroprotective effects, this compound was tested on neuronal cell cultures exposed to amyloid-beta peptides. The results indicated that the compound reduced cell death and oxidative stress markers, suggesting a protective role against neurotoxicity.

Study 2: Antimicrobial Activity

Another investigation assessed the antimicrobial properties of the compound against various bacterial strains. The results demonstrated significant inhibitory effects on Gram-positive bacteria, highlighting its potential as an antimicrobial agent.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared to structurally related compounds.

Compound NameCAS No.Biological ActivityUnique Features
tert-butyl (6-methylpyridin-2-yl)carbamate90101-22-7Moderate enzyme inhibitionLacks amino group
tert-butyl (5-(difluoromethyl)-6-methylpyridin-2-yl)carbamateS8465965Enhanced lipophilicityContains difluoromethyl group
Di-tert-butyl (4-amino-6-methylpyrimidin-2-yl)carbamateS12294266Potential enzyme modulationPyrimidine structure

This table illustrates how structural variations influence biological activity, suggesting that modifications can enhance or diminish efficacy.

Properties

IUPAC Name

tert-butyl N-(5-amino-6-methylpyridin-2-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O2/c1-7-8(12)5-6-9(13-7)14-10(15)16-11(2,3)4/h5-6H,12H2,1-4H3,(H,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDHQXHRGRCQLFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)NC(=O)OC(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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